1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
Description
1-(Tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5) is a piperidine derivative with a molecular formula of C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol. It is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules due to its structural versatility .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGDJLPGZOFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662856 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261777-31-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H21NO3
- Molecular Weight : 277.34 g/mol
- CAS Number : 261777-31-5
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenyl group, contributing to its unique chemical properties that may influence its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. The piperidine structure is known for its ability to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially influencing enzyme activity or receptor binding.
In Vitro Studies
Recent studies have explored the compound's inhibitory effects on specific enzymes. For example, it was found to exhibit moderate inhibitory activity against certain kinases and enzymes involved in metabolic pathways.
Table 1: Inhibitory Potency Against Selected Enzymes
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase A | 15 | |
| Mycobacterium tuberculosis TMPK | 11 | |
| Xanthine Oxidoreductase | 20 |
Case Studies
- Antimicrobial Activity : A study assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that it displayed significant activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
- Cytotoxicity Assays : In cancer research, the compound was evaluated for cytotoxic effects on cancer cell lines. The findings revealed that it induced apoptosis in specific cancer types, highlighting its potential as an anticancer agent.
- Neuropharmacological Effects : Research has also indicated that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests it could play a role in managing conditions such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or piperidine moiety can significantly alter its potency and selectivity toward various biological targets.
Table 2: SAR Analysis of Derivatives
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl substitution | Increased potency |
| Compound B | Hydroxyl group added | Enhanced solubility |
| Compound C | Aromatic ring change | Reduced activity |
Scientific Research Applications
Pharmaceutical Development
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid plays a significant role in the pharmaceutical industry, particularly in the development of analgesics and other therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.
Case Study: Synthesis of Novel Analgesics
Research has demonstrated that derivatives of this compound can be synthesized to create new analgesics with improved efficacy and reduced side effects. For example, modifications to the phenyl group have been shown to influence receptor binding affinity, leading to enhanced pain relief properties.
Organic Synthesis
The Boc protecting group is widely used in organic synthesis to facilitate the selective functionalization of amino acids and amines. The ability to easily remove the Boc group under mild acidic conditions allows chemists to manipulate complex molecules without compromising sensitive functional groups.
Example Reaction Scheme
A typical reaction involving this compound might include:
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA).
- Coupling Reaction : The resulting amine can then be coupled with various electrophiles to form peptide-like structures or other bioactive molecules.
Biological Studies
This compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems. Studies have indicated that derivatives may exhibit activity at opioid receptors, making them candidates for further exploration in pain management therapies.
Case Study: Neuropharmacological Evaluation
In one study, derivatives of this compound were tested for their binding affinity to opioid receptors. Results indicated that certain modifications increased receptor affinity, suggesting potential for development as novel analgesic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with its analogs, focusing on structural features, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Positional Isomerism (3-Phenyl vs. 4-Phenyl): The 3-phenyl analog (321983-19-1) shares the same molecular formula as the target compound but differs in the phenyl group position. This minor structural change can significantly alter conformational stability and binding affinity in drug-receptor interactions .
Ring Size and Flexibility :
- The pyrrolidine derivative (96314-29-3) has a 5-membered ring , which reduces conformational flexibility compared to the 6-membered piperidine core. This may impact its utility in rigid scaffold-dependent syntheses .
Stereochemical Variations :
- The (2R,4S)-stereoisomer (261777-38-2) highlights the importance of chirality in drug design. Stereospecificity can influence metabolic pathways and target selectivity, critical for enantiopure pharmaceuticals .
Functional Group Modifications: Fluorinated analogs (e.g., 1159835-39-8) introduce electron-withdrawing groups that enhance metabolic stability and bioavailability, making them valuable in optimizing lead compounds .
Safety Profiles :
- While the target compound has well-documented hazards (H302, H315, etc.), data for analogs are sparse. Structural modifications (e.g., fluorination) may mitigate or exacerbate toxicity, warranting case-specific evaluations .
Research and Application Highlights
- Pharmaceutical Intermediates : The target compound’s Boc group facilitates peptide coupling reactions, while its phenyl group aids in hydrophobic interactions during drug-receptor binding .
- Stereoselective Synthesis : The (2R,4S)-stereoisomer (261777-38-2) is prioritized in asymmetric catalysis for producing enantiopure APIs .
- Fluorinated Derivatives : Compounds like 1159835-39-8 are increasingly used in CNS drug development due to fluorine’s ability to enhance blood-brain barrier penetration .
Q & A
Q. Discrepancies in reported decomposition temperatures: How to validate?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
